Welcome to the BenchChem Online Store!
molecular formula C12H8CaN2O4 B8348639 Calcium dipicolinate

Calcium dipicolinate

Cat. No. B8348639
M. Wt: 284.28 g/mol
InChI Key: DLHXTEGKGWRZCW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08628727B2

Procedure details

Chemicals used were of reagent grade or better. Ag (99.99%) was purchased from D. F. Goldsmith (Evanston, Ill.). Glass substrates were 18 mm diameter, No. 2 cover slips from Fisher Scientific (Pittsburgh, Pa.). Pretreatment of substrates required H2SO4, H2O2, and NH4OH, all of which were purchased from Fisher Scientific (Fairlawn, N.J.). Surfactant-free white carboxyl-functionalized polystyrene latex nanospheres with diameters of 390, 510, 600, and 720 nm were obtained from Duke Scientific Corporation (Palo Alto, Calif.) and Interfacial Dynamics Corporation (Portland, Oreg.). Tungsten vapor deposition boats were purchased from R. D. Mathis (Long Beach, Calif.). Nitric acid 70% (Fisher Scientific), dipicolinic acid (2,6-pyridinedicarboxylic acid, DPA), calcium hydroxide, and benzenethiol (Aldrich Chemical Co., Milwaukee, Wis.) were used as purchased. Water (18.2 MΩ/cm) was obtained from an ultrafilter system (Milli-Q, Millipore, Marlborough, Mass.). Calcium dipicolinate (CaDPA) was prepared from DPA and calcium hydroxide according to the method of Beiley and co-workers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ag
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
390
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.OO.[NH4+].[OH-].[N+]([O-])(O)=O.[CH:14]1[CH:19]=[C:18](C(O)=O)[N:17]=[C:16]([C:23]([OH:25])=[O:24])[CH:15]=1.[OH-].[Ca+2:27].[OH-].C1(S)C=CC=CC=1>[W].O>[N:17]1[CH:18]=[CH:19][CH:14]=[CH:15][C:16]=1[C:23]([O-:25])=[O:24].[N:17]1[CH:18]=[CH:19][CH:14]=[CH:15][C:16]=1[C:23]([O-:25])=[O:24].[Ca+2:27] |f:2.3,6.7.8,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Ag
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[W]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Eight
Name
390
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=NC(=C1)C(=O)O)C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)[O-].N1=C(C=CC=C1)C(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.